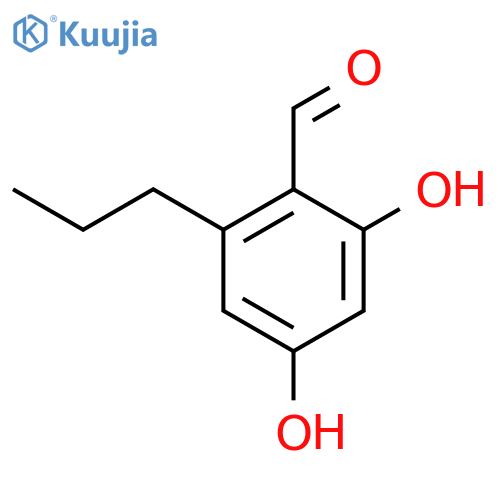Cas no 37455-87-1 (2,4-Dihydroxy-6-propylbenzaldehyde)

37455-87-1 structure
商品名:2,4-Dihydroxy-6-propylbenzaldehyde
2,4-Dihydroxy-6-propylbenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2,4-dihydroxy-6-propylbenzaldehyde
- CCCC1=CC(O)=CC(O)=C1C=O
- 2,4-Dihydroxy-6-propylbenzaldehyde
-
- インチ: 1S/C10H12O3/c1-2-3-7-4-8(12)5-10(13)9(7)6-11/h4-6,12-13H,2-3H2,1H3
- InChIKey: UZIMQJKPLFIOJN-UHFFFAOYSA-N
- ほほえんだ: OC1=CC(=CC(=C1C=O)CCC)O
計算された属性
- せいみつぶんしりょう: 180.078644241 g/mol
- どういたいしつりょう: 180.078644241 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 180.20
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 57.5
2,4-Dihydroxy-6-propylbenzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D454598-100mg |
2,4-Dihydroxy-6-propylbenzaldehyde |
37455-87-1 | 100mg |
$299.00 | 2023-05-18 | ||
| TRC | D454598-1000mg |
2,4-Dihydroxy-6-propylbenzaldehyde |
37455-87-1 | 1g |
$2440.00 | 2023-05-18 | ||
| TRC | D454598-250mg |
2,4-Dihydroxy-6-propylbenzaldehyde |
37455-87-1 | 250mg |
$701.00 | 2023-05-18 | ||
| TRC | D454598-1g |
2,4-Dihydroxy-6-propylbenzaldehyde |
37455-87-1 | 1g |
$ 1800.00 | 2023-09-07 | ||
| TRC | D454598-500mg |
2,4-Dihydroxy-6-propylbenzaldehyde |
37455-87-1 | 500mg |
$1372.00 | 2023-05-18 |
2,4-Dihydroxy-6-propylbenzaldehyde 関連文献
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
37455-87-1 (2,4-Dihydroxy-6-propylbenzaldehyde) 関連製品
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
